molecular formula C11H12Cl2N2 B1445677 1-(2-chloroethyl)-4-phenyl-1H-pyrazole hydrochloride CAS No. 1384430-67-4

1-(2-chloroethyl)-4-phenyl-1H-pyrazole hydrochloride

Cat. No.: B1445677
CAS No.: 1384430-67-4
M. Wt: 243.13 g/mol
InChI Key: KJDLNRNIINTECW-UHFFFAOYSA-N
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Description

1-(2-chloroethyl)-4-phenyl-1H-pyrazole hydrochloride is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a 2-chloroethyl group and a phenyl group attached to the pyrazole ring. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chloroethyl)-4-phenyl-1H-pyrazole hydrochloride typically involves the reaction of 4-phenyl-1H-pyrazole with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then purified by recrystallization or column chromatography to obtain the hydrochloride salt.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-chloroethyl)-4-phenyl-1H-pyrazole hydrochloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The phenyl group can undergo oxidation reactions to form corresponding phenolic derivatives.

    Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or neutral conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas under high pressure.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyrazole derivatives.

    Oxidation: Formation of phenolic pyrazole derivatives.

    Reduction: Formation of dihydropyrazole derivatives.

Scientific Research Applications

1-(2-chloroethyl)-4-phenyl-1H-pyrazole hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent in the treatment of various diseases due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-chloroethyl)-4-phenyl-1H-pyrazole hydrochloride involves its interaction with specific molecular targets and pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins, DNA, or other cellular components. This can result in the inhibition of enzymatic activities, disruption of cellular processes, or induction of cell death. The phenyl group may also contribute to the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

1-(2-chloroethyl)-4-phenyl-1H-pyrazole hydrochloride can be compared with other similar compounds such as:

    1-(2-chloroethyl)piperidine hydrochloride: Similar in structure but contains a piperidine ring instead of a pyrazole ring.

    1-(2-chloroethyl)azepane hydrochloride: Contains an azepane ring, which is a seven-membered ring with one nitrogen atom.

    2-chloroethanol: A simpler compound with a chloroethyl group attached to an alcohol.

The uniqueness of this compound lies in its specific combination of the pyrazole ring, phenyl group, and chloroethyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-chloroethyl)-4-phenylpyrazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2.ClH/c12-6-7-14-9-11(8-13-14)10-4-2-1-3-5-10;/h1-5,8-9H,6-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJDLNRNIINTECW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN(N=C2)CCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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